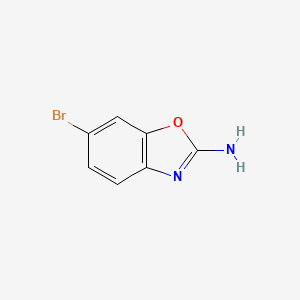

2-Amino-6-bromobenzoxazole

CAS No.: 52112-66-0

Cat. No.: VC1960581

Molecular Formula: C7H5BrN2O

Molecular Weight: 213.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52112-66-0 |

|---|---|

| Molecular Formula | C7H5BrN2O |

| Molecular Weight | 213.03 g/mol |

| IUPAC Name | 6-bromo-1,3-benzoxazol-2-amine |

| Standard InChI | InChI=1S/C7H5BrN2O/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10) |

| Standard InChI Key | APUYIVHTTCCVMF-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1Br)OC(=N2)N |

| Canonical SMILES | C1=CC2=C(C=C1Br)OC(=N2)N |

Introduction

Chemical Structure and Identification

2-Amino-6-bromobenzoxazole is characterized by a benzoxazole scaffold with an amino group at the 2-position and a bromine atom at the 6-position. The benzoxazole core consists of a benzene ring fused with an oxazole ring, creating a heterocyclic structure with multiple functional regions that contribute to its chemical reactivity and biological properties .

Chemical Identifiers and Nomenclature

The compound is uniquely identified through various chemical descriptors presented in Table 1:

Table 1. Chemical Identifiers of 2-Amino-6-bromobenzoxazole

| Parameter | Value |

|---|---|

| IUPAC Name | 6-bromo-1,3-benzoxazol-2-amine |

| CAS Registry Number | 52112-66-0 |

| Molecular Formula | C₇H₅BrN₂O |

| Molecular Weight | 213.03 g/mol |

| SMILES Notation | C1=CC2=C(C=C1Br)OC(=N2)N |

| InChI | InChI=1S/C7H5BrN2O/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10) |

| InChI Key | APUYIVHTTCCVMF-UHFFFAOYSA-N |

The compound belongs to the broader class of benzoxazole derivatives, which have garnered significant attention in pharmaceutical research due to their versatile biological activities .

Structural Features

The molecular structure of 2-Amino-6-bromobenzoxazole comprises several key features that influence its chemical behavior:

-

A planar benzoxazole core that provides rigidity to the molecule

-

An amino group at position 2, capable of forming hydrogen bonds

-

A bromine atom at position 6, which introduces electronegativity and serves as a site for potential substitution reactions

-

A fused heterocyclic system that allows for multiple interaction points with biological targets

These structural elements collectively contribute to the compound's ability to interact with various biomolecules, influencing its pharmacological properties and potential therapeutic applications.

Physicochemical Properties

Understanding the physicochemical properties of 2-Amino-6-bromobenzoxazole is essential for predicting its behavior in biological systems and for developing pharmaceutical formulations.

Physical Properties

The compound exists as a solid at standard temperature and pressure, with distinctive properties outlined in Table 2:

Table 2. Physical Properties of 2-Amino-6-bromobenzoxazole

| Property | Value |

|---|---|

| Physical State | Solid |

| Appearance | Crystalline solid |

| Melting Point | Not specifically reported |

| Solubility | Limited water solubility; soluble in organic solvents |

| Topological Polar Surface Area (TPSA) | 52.05 Ų |

| LogP | 2.1725 (predicted) |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 0 |

The compound's moderate lipophilicity (LogP) suggests potential for cell membrane permeability, while its hydrogen-bonding capabilities indicate possible interactions with biological targets .

Spectral Properties

Spectroscopic analysis is crucial for structural confirmation and purity assessment of 2-Amino-6-bromobenzoxazole. Common spectroscopic techniques used for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The unique spectral fingerprints observed with these techniques provide definitive confirmation of the compound's structure .

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 2-Amino-6-bromobenzoxazole, with variations in reagents, conditions, and yields. Understanding these synthetic routes is essential for researchers seeking to produce or modify this compound for various applications.

Cyclization Approach

One common synthetic method involves the cyclization of appropriately substituted precursors:

-

The synthesis typically involves the cyclization of 2-aminophenol derivatives with cyanogen bromide (BrCN)

-

This reaction proceeds through a condensation mechanism to form the benzoxazole ring system

-

The position of the bromine atom in the final product is determined by the substitution pattern of the starting material

Biological Activities and Applications

The benzoxazole scaffold, including 2-Amino-6-bromobenzoxazole and its derivatives, exhibits a wide range of biological activities that make these compounds valuable for pharmaceutical research and development.

Antimicrobial and Antifungal Properties

Benzoxazole derivatives, including those with structural similarities to 2-Amino-6-bromobenzoxazole, have demonstrated significant antimicrobial and antifungal properties:

-

Studies have shown that 2-aminobenzoxazole derivatives exhibit excellent and broad-spectrum antifungal activities against phytopathogenic fungi

-

Certain derivatives displayed EC₅₀ values ranging from 1.48 to 16.6 µg/mL against various fungal strains, demonstrating higher potency than commercial fungicides like hymexazol

-

The antifungal activity is attributed to the compound's ability to interact with fungal cell components, potentially disrupting cellular processes essential for fungal growth and survival

Other Biological Activities

Beyond antimicrobial properties, benzoxazole derivatives have exhibited diverse biological activities that may also apply to 2-Amino-6-bromobenzoxazole:

-

Anti-inflammatory effects

-

Anticancer properties

-

Antioxidant activities

-

Potential for modulating neurological processes

The broad spectrum of biological activities makes this compound class particularly interesting for drug discovery and development programs targeting various disease states.

Research and Pharmaceutical Applications

2-Amino-6-bromobenzoxazole serves several important functions in research and pharmaceutical development:

-

It functions as a building block for synthesizing more complex molecules with enhanced biological activities

-

The compound serves as an intermediate in the development of potential pharmaceutical agents

-

Its defined structure and reactivity make it valuable for structure-activity relationship (SAR) studies

-

The bromine substituent provides a site for further functionalization through various chemical transformations

Recent research has particularly focused on the development of 2-aminobenzoxazole derivatives with enhanced biological activities through structural modifications and optimization.

| Hazard Type | Classification | GHS Code |

|---|---|---|

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

These classifications indicate that the compound should be handled with appropriate precautions in laboratory and industrial settings .

Comparison with Similar Compounds

To better understand the unique properties and potential applications of 2-Amino-6-bromobenzoxazole, it is valuable to compare it with structurally related compounds.

Comparison with Other Benzoxazole Derivatives

Table 4. Comparison of 2-Amino-6-bromobenzoxazole with Related Compounds

These structural variations lead to significant differences in physicochemical properties, biological activities, and applications of the compounds .

Structure-Activity Relationships

Structure-activity relationship (SAR) studies involving 2-Amino-6-bromobenzoxazole and related compounds have revealed several key insights:

-

The amino group at position 2 is often critical for biological activity, particularly for antimicrobial properties

-

The bromine substituent at position 6 influences the compound's lipophilicity and electronic properties

-

Modifications to the benzoxazole core can significantly alter binding affinity to biological targets

-

The position of substituents on the benzene ring can dramatically impact biological activity profiles

These SAR findings provide valuable guidance for the design and development of new benzoxazole derivatives with enhanced biological activities and improved pharmacological properties.

Current Research and Future Directions

Research involving 2-Amino-6-bromobenzoxazole continues to evolve, with several promising directions for future investigation.

Recent Research Developments

Recent studies involving 2-aminobenzoxazole derivatives have focused on:

-

Development of novel antifungal agents targeting plant pathogens

-

Investigation of anticancer properties and potential mechanisms of action

-

Exploration of synthetic methodologies to improve yields and purity

-

Evaluation of structure-activity relationships to enhance biological activities

These research efforts have expanded our understanding of the compound's potential applications and have opened new avenues for pharmaceutical development.

Future Research Directions

Several promising areas for future research involving 2-Amino-6-bromobenzoxazole include:

-

Further optimization of its structure to enhance specific biological activities

-

Exploration of its potential as a scaffold for developing targeted antimicrobial agents

-

Investigation of its interaction with specific biological targets at the molecular level

-

Development of more efficient and environmentally friendly synthetic methods

-

Evaluation of its potential in combination therapies for resistant infections or complex diseases

These research directions hold promise for expanding the applications of 2-Amino-6-bromobenzoxazole in pharmaceutical development and other fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume